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Executive Summary

Diabetic Macular Edema (DME) remains a leading cause of vision loss in diabetic patients, with
a significant portion of individuals exhibiting a suboptimal response to standard-of-care anti-
VEGEF therapies. This highlights the critical need for novel therapeutic strategies targeting
alternative pathological pathways. The plasma kallikrein-kinin system (KKS) has emerged as a
compelling, VEGF-independent pathway implicated in the breakdown of the blood-retinal
barrier and subsequent vascular leakage characteristic of DME. Avoralstat, a potent and
selective small-molecule inhibitor of plasma kallikrein, is currently under investigation as a
targeted therapy for DME. This technical guide provides an in-depth overview of the target
validation for avoralstat in preclinical models of DME, detailing its mechanism of action,
summarizing key preclinical and clinical data for plasma kallikrein inhibitors, and outlining the
experimental protocols used in these foundational studies.

The Plasma Kallikrein-Kinin System: A Key Mediator
in DME Pathophysiology

The plasma kallikrein-kinin system is a crucial pathway involved in inflammation, vascular
permeability, and coagulation. In the context of DME, components of the KKS, including plasma
prekallikrein (PPK) and plasma kallikrein (PKal), are found to be significantly elevated in the
vitreous of patients.[1] Notably, proteomic analyses of vitreous samples from DME patients
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have shown that while both VEGF and KKS pathways are upregulated, they can act
independently.[1] This suggests that in a subset of DME patients, particularly those with low
VEGEF levels, the KKS may be the primary driver of macular edema.

The activation of plasma kallikrein from its zymogen, prekallikrein, initiates a cascade that leads
to the cleavage of high-molecular-weight kininogen (HMWK) to release the potent vasodilator
and pro-inflammatory peptide, bradykinin. Bradykinin, in turn, activates its receptors (B1R and
B2R) on retinal vascular endothelial cells, leading to increased vascular permeability and fluid
leakage into the macula.

Below is a diagram illustrating the signaling pathway of the plasma kallikrein-kinin system in the
context of diabetic macular edema.
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Plasma Kallikrein-Kinin System Signaling Pathway in DME.

Avoralstat: A Targeted Plasma Kallikrein Inhibitor

Avoralstat is a small-molecule inhibitor of plasma kallikrein. By directly targeting and inhibiting
the enzymatic activity of plasma kallikrein, avoralstat blocks the production of bradykinin,
thereby preventing the downstream signaling that leads to increased vascular permeability and
macular edema.[2] A key aspect of its development for DME is its formulation for
suprachoroidal delivery using a proprietary microinjector. This method of administration is
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designed to deliver a sustained, high concentration of the drug directly to the retinal and
choroidal vascular endothelium, the primary sites of edema formation in DME.[2]

Preclinical Validation of Avoralstat in a DME Model

The efficacy of avoralstat has been evaluated in a well-established preclinical model of chronic
retinal vascular leakage, the DL-2-aminoadipic acid (DL-AAA) rabbit model.

The DL-AAA Rabbit Model

The DL-AAA model is induced by a single intravitreal injection of DL-AAA, a gliotoxin that
causes selective damage to Miller cells. This leads to a breakdown of the blood-retinal barrier,
resulting in chronic and stable retinal vascular leakage and neovascularization, mimicking key
features of DME.

Preclinical Efficacy of Avoralstat

Preclinical studies have demonstrated that a single suprachoroidal injection of avoralstat
effectively reduces vascular leakage in the DL-AAA rabbit model.[3] Furthermore,
pharmacokinetic analyses have shown that therapeutic levels of avoralstat are sustained in
the eye for at least 90 days, with some reports suggesting durability for up to six months.[2][3]
This long-acting profile is a significant potential advantage for reducing treatment burden in
DME patients.

Table 1: Summary of Preclinical Data for Suprachoroidal Avoralstat in the DL-AAA Rabbit
Model
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Parameter Observation Source
Demonstrated reduction of
vascular leakage at 6 days ) )
_ _ BioCryst Pharmaceuticals
Efficacy post-treatment. This effect was - )
Nonclinical Data on File 2025
observed to last through day
21.
High levels of avoralstat
. maintained in the eye for at BioCryst Pharmaceuticals
Durability

least 90 days following a single

suprachoroidal injection.

Nonclinical Data on File 2025

Pharmacokinetics

Suprachoroidal injection leads
to sustained avoralstat levels

in the retina for over 3 months.

BioCryst Pharmaceuticals

Nonclinical Data on File 2025

Comparative Analysis of Plasma Kallikrein
Inhibitors in Development for DME

Several other plasma kallikrein inhibitors are or have been in development for the treatment of

DME, offering valuable comparative insights into the potential of this therapeutic class.

Table 2: Overview of Plasma Kallikrein Inhibitors in Development for DME

© 2025 BenchChem. All rights reserved. 5/14

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605706?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Latest
Route of o
Compound Developer . . Development Key Findings
Administration
Phase (DME)

Preclinical data
shows reduced
vascular leakage
and sustained
Avoralstat BioCryst Suprachoroidal ohase 16 therapeutic
Pharmaceuticals Injection levels for at least
90 days.[2] A
Phase 1b clinical
trial in Australia

is ongoing.[3]

Phase 2 trial did
not meet the
primary endpoint
for improvement
in Best Corrected
_ _ Visual Acuity
KalVista Intravitreal
KVvD001 ) o Phase 2 (BCVA) but
Pharmaceuticals Injection
showed a
protective effect
against vision
loss in a
subgroup of

patients.

Phase 1 study
showed a good
) safety profile and
) Intravitreal o
THR-149 Oxurion o Phase 2 preliminary

Injection ) ]
efficacy in terms
of BCVA

improvement.

RZ402 Rezolute Oral Phase 2a Phase 2a study
demonstrated a

© 2025 BenchChem. All rights reserved. 6/14 Tech Support


https://www.bioworld.com/articles/702582-biocryst-outlines-preclinical-pipeline-development?v=preview
https://www.ophthalmologytimes.com/view/asrs-2025-asrs-2025-suprachoroidal-avoralstat-stops-vascular-leakage-in-a-well-established-rabbit-model
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605706?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

significant
reduction in
central subfield
thickness (CST)
compared to
placebo, with the
200 mg dose
showing the
most substantial

reduction.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the validation of
plasma kallikrein as a target in DME models.

DL-AAA Rabbit Model of Chronic Retinal Vascular
Leakage

Objective: To induce a stable and chronic model of retinal neovascularization and vascular
leakage that mimics features of DME.

Protocol:

Animal Model: Dutch Belted rabbits are used for this model.

 Induction: A single intravitreal injection of 80 mM DL-2-aminoadipic acid (DL-AAA) is
administered to each eye.

e Monitoring: Retinal changes are monitored weekly using color fundus photography,
fluorescein angiography (FA), and optical coherence tomography (OCT).

o Model Stabilization: Stable retinal vascular leakage is typically established by 12 weeks post-
DL-AAA administration.

o Therapeutic Intervention: Once the model is stable, test articles (e.g., avoralstat) can be
administered via the desired route (e.g., suprachoroidal injection).
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» Efficacy Assessment: The primary endpoint for efficacy is the reduction in vascular leakage,
as quantified by fluorescein angiography.

Quantification of Vascular Leakage using Fluorescein
Angiography (FA)

Objective: To quantitatively assess the degree of vascular leakage from retinal vessels.
Protocol:
e Fluorescein Injection: A bolus of sodium fluorescein is injected intravenously.

» Angiography: A series of fundus images are captured using a fundus camera with
appropriate filters to visualize the fluorescein as it perfuses the retinal vasculature.

e Image Analysis: Late-phase angiograms are analyzed to assess the extent and intensity of
fluorescein leakage from the blood vessels into the surrounding retinal tissue.

e Scoring: A standardized grading system is used to score the severity of leakage. A common
scoring system for the DL-AAA model is as follows:

o

Grade 0: No leakage.

o

Grade 1: Faint, questionable leakage.

[¢]

Grade 2: Mild but definite leakage.

[¢]

Grade 3: Moderate leakage.

o

Grade 4: Severe, intense leakage with pooling of dye.

¢ Quantitative Analysis: The percentage reduction in the mean FA score in treated eyes
compared to control eyes is calculated to determine the efficacy of the therapeutic agent.

Quantification of Plasma Kallikrein in Vitreous Humor by
ELISA

Objective: To measure the concentration of plasma kallikrein in vitreous humor samples.
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Protocol:

o Sample Collection: Vitreous humor samples are collected from human patients or animal
models via pars plana vitrectomy.

e Sample Preparation: Samples are centrifuged to remove cells and debris. The supernatant is
collected and stored at -80°C.

e ELISA Procedure:

[¢]

A microplate pre-coated with a capture antibody specific for plasma kallikrein is used.
o Standards and diluted vitreous samples are added to the wells and incubated.

o After washing, a detection antibody conjugated to an enzyme (e.g., horseradish
peroxidase) is added.

o A substrate solution is then added, which reacts with the enzyme to produce a colorimetric
signal.

o The reaction is stopped, and the absorbance is measured at a specific wavelength using a
microplate reader.

o Data Analysis: A standard curve is generated using the known concentrations of the
standards. The concentration of plasma kallikrein in the vitreous samples is then interpolated
from the standard curve.

Western Blot Analysis of Bradykinin Receptors (B1R
and B2R) in Retinal Tissue

Objective: To determine the protein expression levels of bradykinin receptors in retinal tissue.
Protocol:

o Tissue Homogenization: Retinal tissue is dissected and homogenized in a lysis buffer
containing protease and phosphatase inhibitors.
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e Protein Quantification: The total protein concentration of the lysate is determined using a
protein assay (e.g., BCA assay).

o SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium
dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

e Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g.,
PVDF or nitrocellulose).

e Immunoblotting:
o The membrane is blocked to prevent non-specific antibody binding.
o The membrane is then incubated with primary antibodies specific for BIR and B2R.

o After washing, the membrane is incubated with a secondary antibody conjugated to an
enzyme (e.g., HRP).

o Detection: A chemiluminescent substrate is added to the membrane, and the signal is
detected using an imaging system.

o Data Analysis: The intensity of the bands corresponding to B1R and B2R is quantified and
normalized to a loading control (e.g., B-actin or GAPDH) to compare expression levels
between samples.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for evaluating a plasma
kallikrein inhibitor in a preclinical DME model and the logical relationship of avoralstat's
mechanism of action.
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Experimental Workflow for Avoralstat Evaluation in the DL-AAA Rabbit Model.
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Logical Relationship of Avoralstat's Mechanism of Action in DME.

Conclusion and Future Directions

© 2025 BenchChem. All rights reserved. 12/14 Tech Support


https://www.benchchem.com/product/b605706?utm_src=pdf-body-img
https://www.benchchem.com/product/b605706?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605706?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The validation of plasma kallikrein as a therapeutic target in DME is supported by a strong
body of evidence from both human studies and preclinical models. Avoralstat, as a potent
plasma kallikrein inhibitor with a long-acting formulation delivered directly to the site of
pathology, represents a promising next-generation therapy for DME. The ongoing Phase 1b
clinical trial will provide crucial data on the safety and preliminary efficacy of this approach in
patients. Future research will likely focus on identifying patient populations most likely to benefit
from a plasma kallikrein inhibitor, potentially as a monotherapy for anti-VEGF non-responders
or in combination with existing therapies to achieve synergistic effects and further improve
visual outcomes for all patients with diabetic macular edema.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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